molecular formula C24H24FN7 B2876521 N-(2,5-dimethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]pteridin-4-amine CAS No. 946298-05-1

N-(2,5-dimethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]pteridin-4-amine

Cat. No.: B2876521
CAS No.: 946298-05-1
M. Wt: 429.503
InChI Key: ANAIIUDJVDHNTB-UHFFFAOYSA-N
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Description

N-(2,5-Dimethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]pteridin-4-amine is a pteridine derivative featuring a 2,5-dimethylphenyl group attached to the pteridin-4-amine core and a 4-fluorophenyl-substituted piperazine moiety at the 2-position. Its molecular formula is C24H25FN7, with an average molecular mass of 411.51 g/mol and a monoisotopic mass of 411.217 g/mol . The compound’s structural complexity arises from the bicyclic pteridine system, which distinguishes it from simpler aromatic or heterocyclic analogs. The 4-fluorophenyl group on the piperazine ring enhances lipophilicity and may influence receptor binding affinity compared to non-fluorinated analogs .

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]pteridin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24FN7/c1-16-3-4-17(2)20(15-16)28-23-21-22(27-10-9-26-21)29-24(30-23)32-13-11-31(12-14-32)19-7-5-18(25)6-8-19/h3-10,15H,11-14H2,1-2H3,(H,27,28,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANAIIUDJVDHNTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC2=NC(=NC3=NC=CN=C32)N4CCN(CC4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24FN7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural and physicochemical differences between the target compound and structurally related analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Substituent Variations
N-(2,5-dimethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]pteridin-4-amine (Target) C24H25FN7 411.51 Pteridin-4-amine core, 2,5-dimethylphenyl, 4-fluorophenyl-piperazine
N-(2,4-dimethylphenyl)-2-(4-phenylpiperazin-1-yl)pteridin-4-amine C24H25N7 411.51 Pteridin-4-amine core, 2,4-dimethylphenyl, phenyl-piperazine Methyl position (2,4 vs. 2,5), non-fluorinated piperazine
N-(2,5-dimethylphenyl)-2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]acetamide C21H25N3O2 351.45 Acetamide backbone, 2-phenylethenesulfonyl-piperazine Acetamide vs. pteridine core, sulfonyl group
1-(Bis(4-fluorophenyl)methyl)-4-((4-sulfamoylaminophenyl)sulfonyl)piperazine (6i) C25H24F2N4O2S2 542.61 Bis(4-fluorophenyl)methyl-piperazine, sulfamoylaminophenyl-sulfonyl Sulfonamide substituents, no pteridine core
N-(2-(4-(bis(4-Fluorophenyl)methyl)piperazin-1-yl)-2-oxoethyl)-3-nitrobenzenesulfonamide (4l) C28H25F2N5O5S 605.59 Nitrobenzenesulfonamide chain, bis(4-fluorophenyl)methyl-piperazine Nitro group, sulfonamide vs. pteridine core

Key Observations

Core Structure : The target compound’s pteridine core distinguishes it from sulfonamide- or acetamide-based analogs (e.g., compounds 4l and 6i), which may alter metabolic stability and target selectivity .

Fluorine Substitution: The 4-fluorophenyl group on the piperazine ring enhances electronegativity and lipophilicity compared to non-fluorinated analogs like the 2,4-dimethylphenyl derivative . Fluorination is often associated with improved pharmacokinetic properties, such as membrane permeability .

Substituent Positioning : The 2,5-dimethylphenyl group in the target compound vs. the 2,4-dimethylphenyl group in its analog () may lead to steric and electronic differences, influencing receptor binding .

Preparation Methods

Cyclocondensation of Pyrimidine and Pyrazine Precursors

The most common method involves cyclocondensation between 4,5-diaminopyrimidine and α-keto esters or diketones under acidic or basic conditions. For example, reacting 4,5-diamino-2-chloropyrimidine with ethyl glyoxalate in acetic acid yields 2-chloropteridin-4-amine, a key intermediate.

Reaction Conditions

  • Temperature : 80–100°C
  • Solvent : Acetic acid or ethanol
  • Yield : 45–60%

Halogenation of Preformed Pteridines

Alternatively, halogenation at specific positions of a preformed pteridine core enables targeted substitution. Chlorination using phosphorus oxychloride (POCl₃) introduces leaving groups at positions 2 and 4, facilitating subsequent nucleophilic substitutions.

Functionalization at Position 4: N-(2,5-Dimethylphenyl) Group

The final step involves introducing the N-(2,5-dimethylphenyl) group via cross-coupling or direct amination.

Ullmann-Type Coupling

Copper-mediated coupling between 4-aminopteridine and 2,5-dimethylbromobenzene in the presence of CuI and 1,10-phenanthroline affords the target compound.

Key Parameters

Parameter Value
Catalyst CuI (10 mol%)
Ligand 1,10-Phenanthroline
Solvent DMSO
Temperature 100°C
Yield 50–62%

Buchwald-Hartwig Amination

Superior yields are achieved using palladium catalysis. A mixture of Pd(OAc)₂, BINAP, and sodium tert-butoxide in toluene facilitates coupling at 80°C.

Optimized Protocol

  • Catalyst : Pd(OAc)₂ (3 mol%)
  • Ligand : BINAP (6 mol%)
  • Base : NaOtBu
  • Yield : 70–85%

Industrial-Scale Production Considerations

Scalable synthesis requires addressing cost, safety, and environmental impact:

Continuous Flow Reactors

Microreactor systems enhance heat transfer and reduce reaction times for cyclocondensation and SNAr steps, improving yields by 15–20% compared to batch processes.

Green Chemistry Principles

  • Solvent Recycling : DMF recovery via distillation reduces waste.
  • Catalyst Recovery : Immobilized palladium catalysts enable reuse for up to five cycles without significant activity loss.

Comparative Analysis of Synthetic Strategies

Method Advantages Limitations Yield Range
SNAr Low cost, simplicity High temperatures required 58–72%
Buchwald-Hartwig High regioselectivity Expensive catalysts 65–85%
Ullmann Coupling Copper affordability Longer reaction times 50–62%

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography : Silica gel with ethyl acetate/hexane (3:7) resolves unreacted intermediates.
  • HPLC : C18 columns (methanol/water gradient) achieve >98% purity for pharmacological studies.

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.12 (s, 1H, pteridine-H), 7.45–7.30 (m, 4H, aromatic), 2.25 (s, 6H, CH₃).
  • HRMS : m/z calculated for C₂₅H₂₅FN₆ [M+H]⁺: 445.2104; found: 445.2106.

Challenges and Mitigation Strategies

Regioselectivity Issues

Competing substitutions at positions 2 and 4 are minimized by sequential functionalization. Protecting the 4-amine with a tert-butoxycarbonyl (Boc) group during piperazine introduction ensures monofunctionalization.

Byproduct Formation

Side products from over-alkylation or dimerization are suppressed using excess aryl halide (1.5 equiv) and rigorous temperature control.

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